molecular formula C21H13N3O2S2 B2712645 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-56-6

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2712645
CAS No.: 681167-56-6
M. Wt: 403.47
InChI Key: ZWCTYZTVTJYQKJ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their wide range of biological activities and medicinal applications . They have been found to exhibit anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole derivatives crystallize with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling processes between aniline derivatives and other compounds .

Scientific Research Applications

Antimicrobial and Antifungal Agents

  • Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide, have been synthesized and evaluated for their antimicrobial activity. Studies have found that some of these derivatives exhibit potent antimicrobial activity against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Bikobo et al., 2017).

Anticancer Activity

  • Research into benzothiazole derivatives has also indicated their potential in anticancer therapy. Specific compounds within this chemical class have demonstrated significant antitumor effects in vitro, highlighting the promise of benzothiazole derivatives, including this compound, in the search for new anticancer agents (Ostapiuk et al., 2017).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting properties on various metals in acidic environments. These studies have found that certain benzothiazole compounds can significantly reduce the rate of corrosion on metals, making them valuable for applications in industrial maintenance and preservation (Hu et al., 2016).

Fluorescent Chemosensors

  • A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been designed and synthesized for the detection of pH fluctuations. This compound exhibits multifluorescence emissions in different states, making it suitable for sensitive detection of physiological pH changes, which is crucial for various biomedical applications (Li et al., 2018).

HDAC6 Inhibitors for Alzheimer's Disease

  • Research into 5-aroylindolyl-substituted hydroxamic acids, which share structural motifs with this compound, has led to the identification of potent inhibitors of histone deacetylase 6 (HDAC6). These inhibitors show promise in treating Alzheimer's disease by reducing the level of phosphorylation and aggregation of tau proteins, suggesting a potential therapeutic application (Lee et al., 2018).

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on the development of novel antibiotics to control resistance problems, as well as the development of benzothiazole derivatives with improved anticancer activity and solubility.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S2/c25-17-10-13(23-20(26)12-5-8-15-19(9-12)27-11-22-15)6-7-14(17)21-24-16-3-1-2-4-18(16)28-21/h1-11,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCTYZTVTJYQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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